3-Methyl-1-oxacyclononadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxacyclononadecan-2-one is an organic compound with a complex structure that includes a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxacyclononadecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable hydroxy acid with an acid catalyst to form the lactone ring. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxacyclononadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3-Methyl-1-oxacyclononadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxacyclononadecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-1-oxacyclononadecan-2-one can be compared with other similar compounds, such as:
Lactones: Other lactones with similar ring structures, such as γ-butyrolactone and δ-valerolactone, share some chemical properties but differ in their specific applications and reactivity.
Oxacycloalkanes: Compounds like oxacyclohexane and oxacyclooctane have similar ring structures but differ in the number of carbon atoms and functional groups.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88375-20-6 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3-methyl-oxacyclononadecan-2-one |
InChI |
InChI=1S/C19H36O2/c1-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-19(18)20/h18H,2-17H2,1H3 |
InChI Key |
SFKHBOCTDPOESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCCCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.